molecular formula C26H29N3O8 B12024230 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 615276-06-7

4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12024230
CAS No.: 615276-06-7
M. Wt: 511.5 g/mol
InChI Key: KWRMWEKOIICDBH-GYHWCHFESA-N
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Description

4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups, including a benzoyl group, a hydroxy group, a morpholinopropyl group, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions

    Pyrrole Core Formation: The pyrrole core can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substituent Introduction: The 3,4-dimethoxybenzoyl group can be introduced through Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Morpholinopropyl Group Addition: The morpholinopropyl group can be attached via nucleophilic substitution, where 3-chloropropylmorpholine reacts with the intermediate compound.

    Nitrophenyl Group Addition: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Electrophiles like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. The presence of the nitrophenyl group suggests possible activity as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents, due to the bioactive nature of its functional groups.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The morpholinopropyl group could enhance its binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-aminopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one: Similar structure but with an amino group instead of a morpholinopropyl group.

    4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a different position of the nitro group.

Uniqueness

The uniqueness of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro) groups can lead to unique reactivity patterns and potential biological activities.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

615276-06-7

Molecular Formula

C26H29N3O8

Molecular Weight

511.5 g/mol

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29N3O8/c1-35-20-8-7-18(16-21(20)36-2)24(30)22-23(17-5-3-6-19(15-17)29(33)34)28(26(32)25(22)31)10-4-9-27-11-13-37-14-12-27/h3,5-8,15-16,23,30H,4,9-14H2,1-2H3/b24-22-

InChI Key

KWRMWEKOIICDBH-GYHWCHFESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-])/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-])O)OC

Origin of Product

United States

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